4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-24-16-10-19-11-17(20-16)25-14-3-2-8-21(12-14)26(22,23)15-6-4-13(9-18)5-7-15/h4-7,10-11,14H,2-3,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZLFTJPBGOHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic synthesis. One common route includes:
Synthesis of the pyrazine derivative: : This involves the reaction of 2-chloropyrazine with methanol in the presence of a base to form 6-methoxypyrazine.
Formation of the piperidine intermediate: : Next, the 6-methoxypyrazine is reacted with piperidine and a sulfonyl chloride derivative under basic conditions to yield the piperidinyl sulfonamide.
Coupling with benzonitrile: : Finally, the piperidinyl sulfonamide intermediate is coupled with 4-bromobenzonitrile under palladium-catalyzed cross-coupling conditions to produce the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be optimized to maximize yield and minimize cost, often involving continuous flow processes and automated systems. The use of high-throughput screening methods can also streamline the synthesis and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution reactions: : It can undergo nucleophilic substitution reactions due to the presence of halide groups.
Reduction and oxidation reactions: : The nitrile group can be reduced to primary amines, while oxidation reactions can occur at the methoxy group.
Hydrolysis: : The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium catalysts: : Used for cross-coupling reactions.
Lithium aluminum hydride (LiAlH₄): : Commonly used for the reduction of nitriles.
Acidic and basic reagents: : Employed in hydrolysis reactions.
Major Products
Primary amines: : Formed from the reduction of the nitrile group.
De-methylated products: : Result from oxidation reactions of the methoxy group.
Scientific Research Applications
Chemistry
4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is used as a building block in organic synthesis, contributing to the development of more complex molecules.
Biology and Medicine
In the field of medicinal chemistry, this compound serves as a lead compound for the design of new drugs. Its structure allows for the modulation of biological activity and the investigation of its pharmacological properties.
Industry
The compound is also applied in the development of materials with specific properties, such as advanced polymers and specialty chemicals.
Mechanism of Action
Molecular Targets
The mechanism by which 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to the modulation of various biochemical pathways.
Pathways Involved
The compound may influence pathways related to signal transduction, gene expression, or metabolic processes, depending on the specific context in which it is used.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Target vs. PDB Ligand (): The target features a 6-methoxypyrazine ring, whereas the PDB ligand incorporates a pyrimidine group. The PDB ligand’s imidazolidinone ring introduces hydrogen-bonding sites absent in the target, which could enhance solubility or target affinity.
- Target vs. BJ00903 () : BJ00903 substitutes the pyrazine with a 2-cyclopropylimidazo[1,2-b]pyridazine , a fused bicyclic system with increased aromaticity and steric bulk. This modification may improve metabolic stability but reduce solubility.
- Target vs. BJ00837 (): BJ00837 replaces the sulfonyl-benzonitrile motif with a thiadiazole-purine system. Thiadiazoles are known for their electron-withdrawing properties, which could modulate redox activity or π-π stacking interactions.
Substituent and Linker Variations
- Sulfonyl vs. Non-Sulfonyl Linkages: The target and BJ00903 share a piperidine-sulfonyl linker, while BJ00837 uses a direct piperidine-thiadiazole connection. Sulfonyl groups enhance polarity and may improve water solubility compared to non-sulfonylated analogs.
- Benzonitrile vs. Alternative Nitriles : The target’s para-benzonitrile group contrasts with the PDB ligand’s meta-substituted benzonitrile. Positional isomerism can significantly affect electronic distribution and steric interactions in binding sites.
Molecular Weight and Complexity
- The target’s molecular weight is likely lower (estimated ~400 Da based on structure), aligning more closely with Lipinski’s rules.
Functional Group Impact on Physicochemical Properties
- 6-Methoxypyrazine (Target): The methoxy group enhances lipophilicity compared to polar pyrimidine or imidazolidinone groups. This may favor blood-brain barrier penetration but reduce aqueous solubility.
- Thiadiazole (BJ00837) : The sulfur atom in thiadiazole may contribute to redox activity or metal coordination, a feature absent in the target.
Q & A
Basic Synthesis and Optimization
Q: What are the optimal reaction conditions for synthesizing 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile? A: The synthesis involves multi-step reactions, typically requiring:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or pyridine to stabilize intermediates and facilitate nucleophilic substitutions .
- Temperature control: Step-dependent optimization (e.g., 0–25°C for sulfonylation, 80–100°C for coupling reactions) to minimize side products.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolating the final product with >95% purity .
Advanced Synthesis: Mitigating Side Reactions
Q: How can researchers reduce undesired byproducts during the sulfonylation step? A: Key strategies include:
- Stoichiometric precision: Use a 1.1:1 molar ratio of piperidine derivative to benzonitrile sulfonyl chloride to avoid over-sulfonylation.
- Inert atmosphere: Conduct reactions under nitrogen to prevent oxidation of the methoxypyrazine moiety.
- Real-time monitoring: Employ TLC or HPLC at 30-minute intervals to track reaction progress and terminate before side reactions dominate .
Basic Bioactivity Assessment
Q: What methodologies are recommended for initial bioactivity screening of this compound? A: Standard assays include:
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations.
- Cellular viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Binding studies: Surface plasmon resonance (SPR) to measure affinity for target proteins like kinases or GPCRs .
Advanced Bioactivity: Resolving Data Contradictions
Q: How to address discrepancies in IC50 values across different assay formats? A: Contradictions often arise from assay conditions. Solutions include:
- Orthogonal validation: Compare SPR (binding affinity) with functional assays (e.g., cAMP modulation for GPCRs).
- Buffer optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions.
- Meta-analysis: Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate replicates .
Basic Physicochemical Characterization
Q: How to determine the solubility and stability of this compound? A: Key steps:
- Solubility profiling: Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C.
- Stability studies: HPLC-based degradation profiling under UV light (254 nm), 40°C/75% RH (ICH guidelines).
- LogP measurement: Reverse-phase HPLC to estimate partition coefficient .
Advanced Physicochemical Analysis: Substituent Effects
Q: How does the methoxypyrazine group influence reactivity and solubility? A: The methoxy group:
- Enhances solubility: Via hydrogen bonding with polar solvents (e.g., logP reduction by ~0.5 units).
- Modulates reactivity: Electron-donating effects increase susceptibility to electrophilic aromatic substitution.
- Stabilizes intermediates: Resonance stabilization during sulfonylation reduces byproduct formation .
Basic Structural Confirmation
Q: What analytical techniques confirm the molecular structure? A: Required methods:
- NMR: ¹H/¹³C NMR in DMSO-d6 to verify piperidine, sulfonyl, and benzonitrile moieties.
- Mass spectrometry: High-resolution ESI-MS for exact mass validation (expected [M+H]+ ~402.12).
- X-ray crystallography: Single-crystal diffraction for absolute configuration determination .
Advanced Structural Analysis: Discrepancy Resolution
Q: How to resolve inconsistencies between computational and experimental structural data? A: Apply:
- DFT optimization: Compare calculated (e.g., Gaussian) and experimental bond lengths/angles.
- PHENIX/CCP4 refinement: Reprocess crystallographic data with updated software parameters.
- Dynamic NMR: Study conformational flexibility in solution to explain solid-state vs. solution differences .
Basic SAR Studies
Q: Which functional groups are critical for bioactivity? A: SAR highlights:
- Sulfonyl bridge: Essential for target binding (removal reduces activity by >90%).
- Methoxypyrazine: Modulates selectivity; replacing methoxy with ethoxy decreases potency 3-fold.
- Benzonitrile: Nitrile group enhances metabolic stability compared to carboxylic acid derivatives .
Advanced SAR: Designing Hybrid Analogues
Q: How to design analogues that retain activity while improving pharmacokinetics? A: Strategies include:
- Bioisosteric replacement: Substitute benzonitrile with tetrazole (improves solubility).
- Piperidine ring modification: Introduce sp³-hybridized carbons (e.g., morpholine) to reduce CYP450 metabolism.
- Pro-drug approaches: Esterify the sulfonyl group for enhanced oral bioavailability .
Basic Toxicity Profiling
Q: What preclinical assays evaluate compound toxicity? A: Standard protocols:
- Ames test: Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
- hERG inhibition: Patch-clamp assays to quantify cardiac risk (IC50 < 10 µM is a red flag).
- Acute toxicity: Rodent studies (OECD 423) to determine LD50 .
Advanced Toxicity: Mechanistic Insights
Q: How to investigate off-target toxicity linked to the piperidine-sulfonyl moiety? A: Approaches:
- Proteome-wide profiling: Use affinity pulldown with biotinylated probes and LC-MS/MS.
- Cryo-EM: Resolve binding modes with unintended targets (e.g., ion channels).
- Metabolite identification: HR-MS/MS to detect reactive intermediates causing hepatotoxicity .
Data Contradiction Analysis
Q: How to reconcile conflicting bioactivity data between in vitro and in vivo models? A: Investigate:
- Protein binding: Measure plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy.
- Metabolic stability: Liver microsome assays to identify rapid clearance pathways.
- Tissue distribution: Radiolabeled compound tracking (e.g., ¹⁴C) to assess bioavailability .
Advanced Data Integration
Q: How to harmonize computational, structural, and biological data for mechanistic insights? A: Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
